Product packaging for Isocomene(Cat. No.:CAS No. 71629-00-0)

Isocomene

Cat. No.: B14461869
CAS No.: 71629-00-0
M. Wt: 204.35 g/mol
InChI Key: SAOJPWFHRMUCFN-LKWLHFCZSA-N
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Description

Isocomene is a distinctive sesquiterpene first isolated from the perennial herb Isocoma wrightii (southern goldenbush) . Its chemical structure is defined by an unusual and complex framework consisting of three fused cyclopentane rings, making it a molecule of significant interest in organic chemistry and synthetic studies . The compound's IUPAC name is (3aS,5aS,8aR)-1,3a,4,5a-Tetramethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene, and it has a molecular formula of C15H24 and a molecular weight of 204.36 g/mol . Its first total synthesis was achieved through a pioneering route involving a photocatalyzed intramolecular [2 + 2] cycloaddition as a key step, followed by a rearrangement that establishes three contiguous chiral centers . This synthetic challenge has established this compound as a classic target in total synthesis, highlighting its value for developing and demonstrating novel synthetic methodologies. As a high-purity synthetic intermediate, this compound is an excellent candidate for research in terpene chemistry, the development of new catalytic cycles, and studies in stereoselective synthesis. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B14461869 Isocomene CAS No. 71629-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71629-00-0

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(2R,5S,8S)-2,5,6,8-tetramethyltricyclo[6.3.0.01,5]undec-6-ene

InChI

InChI=1S/C15H24/c1-11-6-9-14(4)12(2)10-13(3)7-5-8-15(11,13)14/h10-11H,5-9H2,1-4H3/t11-,13+,14+,15?/m1/s1

InChI Key

SAOJPWFHRMUCFN-LKWLHFCZSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(C13CCC[C@]3(C=C2C)C)C

Canonical SMILES

CC1CCC2(C13CCCC3(C=C2C)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Isocomene

Botanical Sources of Isocomene

This compound was first identified in plants and has since been found in a limited number of species.

Isolation from Isocoma wrightii (Southern Goldenbush)

This compound was initially isolated from the toxic plant Isocoma wrightii, commonly known as southern goldenbush or rayless goldenrod. researchgate.netwikipedia.orgscispace.comthieme-connect.com This perennial herb is the source from which the compound derives its name. wikipedia.org The isolation and structural elucidation of this compound from Isocoma wrightii were first reported in 1977, with its unusual tricyclic structure confirmed by X-ray analysis of a corresponding diol derivative. researchgate.netwikipedia.org

Identification in Other Plant Species (e.g., Leontopodium alpinum, Xanthium spinosum, Helichrysum species)

Beyond Isocoma wrightii, this compound and its isomers have been identified in other plant species. Beta-isocomene, an isomer of this compound, has been reported in Leontopodium alpinum (Edelweiss), Helichrysum nudifolium, and Filago congesta. smolecule.comnih.gov Leontopodium alpinum, a European mountain flower, has been shown to contain this compound and 14-acetoxythis compound in its root extracts. nih.govnih.govmhmedical.comthieme-connect.com These sesquiterpenes were found to enhance acetylcholine (B1216132) levels in rat brain. nih.govnih.gov

In Xanthium spinosum L., an invasive plant, alpha-isocomene has been identified as a component of the root essential oil. mdpi.comresearchgate.netmdpi.comresearchgate.net Analysis of the essential oil of Xanthium spinosum roots from Corsica revealed alpha-isocomene as one of the main components, present at a concentration of 6.1%. mdpi.comresearchgate.netmdpi.com

This compound has also been detected in certain Helichrysum species. A study on the chemical diversity of volatiles in Helichrysum plicatum DC. subspecies in Turkey identified alpha-isocomene as a minor component (0.1%) in the aerial parts of Helichrysum plicatum subsp. plicatum. researchgate.netacgpubs.org Additionally, a derivative of this compound was found during the investigation of South African Helichrysum species. capes.gov.br

Here is a summary of the botanical sources where this compound or its isomers have been identified:

Plant SpeciesCompound IdentifiedPlant Part(s) ExaminedGeographical LocationConcentration (if specified)Source(s)
Isocoma wrightiiThis compoundNot specifiedNot specifiedNot specified researchgate.netwikipedia.orgscispace.comthieme-connect.com
Leontopodium alpinumThis compound, 14-acetoxythis compoundRootsEurope (Alps, Pyrenees, Carpathians, Balkan Peninsula)Not specified nih.govnih.govmhmedical.comthieme-connect.com
Xanthium spinosumalpha-IsocomeneRootsCorsica6.1% mdpi.comresearchgate.netmdpi.comresearchgate.net
Helichrysum plicatum subsp. plicatumalpha-IsocomeneAerial partsTurkey0.1% researchgate.netacgpubs.org
Helichrysum nudifoliumbeta-IsocomeneNot specifiedNot specifiedNot specified smolecule.comnih.gov
Filago congestabeta-IsocomeneNot specifiedNot specifiedNot specified smolecule.comnih.gov
Matricaria chamomilla(-)-alpha-isocomeneRootsNot specifiedMajor product of MrTPS2 ebi.ac.uk
Phlomis lanataThis compoundNot specifiedNot specifiedNot specified nih.gov
Gerbera ambiguaThis compoundNot specifiedNot specifiedNot specified nih.gov
Xanthium strumariumThis compoundFruitsBulgaria1.73% tandfonline.com

Advanced Methodologies for Natural Product Isolation

The isolation of sesquiterpenoids like this compound from complex plant matrices requires advanced separation techniques.

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental in the isolation and purification of natural products, including sesquiterpenoids. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed. GC-MS is a common technique for identifying and quantifying volatile and semi-volatile compounds like sesquiterpenes in essential oils and extracts. acgpubs.orgtandfonline.comnih.govresearchgate.netnih.govnih.govresearchgate.net For instance, GC-MS was used to investigate the chemical composition of the chamomile distillate and identify volatile fractions, including sesquiterpenes. nih.govresearchgate.net In the analysis of Xanthium spinosum root essential oil, GC-FID and GC-MS were utilized as part of the analytical strategy to identify components like alpha-isocomene. mdpi.comresearchgate.netmdpi.comresearchgate.net Similarly, GC-FID and GC/MS were used to analyze the chemical compositions of volatiles from Helichrysum plicatum subspecies. acgpubs.org High-performance liquid chromatography (HPLC) is another crucial technique, often used for the separation and purification of sesquiterpenoid lactones, which can be structurally related to sesquiterpene hydrocarbons. mdpi.comacs.orgfrontiersin.org HPLC with a C18 column and a gradient solvent system of water and acetonitrile (B52724) has been used for the identification of sesquiterpene lactones. frontiersin.org Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), which are solid support-free liquid-liquid chromatography methods, are also used for the isolation of naturally occurring compounds, including terpenes. nih.govresearchgate.netnih.gov These methods separate compounds based on their distribution between two immiscible liquid phases. nih.govresearchgate.net

Specialized Extraction Protocols for Sesquiterpenoids

The extraction of sesquiterpenoids from plant material often involves specialized protocols to efficiently isolate these compounds while minimizing degradation. Common extraction methods include solvent extraction, hydrodistillation, and techniques like solvent-assisted flavor evaporation (SAFE). acgpubs.orgnih.govresearchgate.netnih.govfrontiersin.org For example, sesquiterpenoids have been isolated from Matricaria chamomilla using a combination of SAFE and solid support-free liquid-liquid chromatography. nih.govresearchgate.netnih.gov Extraction with solvents like acetone, n-hexane, ethyl acetate, methanol, dichloromethane, and chloroform (B151607) is frequently employed, often followed by concentration of the extracts in vacuo. frontiersin.orgmdpi.com The choice of solvent depends on the polarity of the target sesquiterpenoid and the plant matrix. Sequential extraction with solvents of increasing polarity can be used to fractionate compounds. Following initial extraction, techniques such as solid phase extraction (SPE) can be used for further purification and enrichment of sesquiterpenoids. frontiersin.org Ultrasound-assisted extraction is another method that has been explored for the efficient extraction of sesquiterpene lactones. frontiersin.org

Data Table: Isolation Techniques Mentioned

TechniqueApplication in Sesquiterpenoid IsolationCited In
Gas Chromatography (GC)Identification and quantification, analysis of essential oils mdpi.comresearchgate.netresearchgate.netacgpubs.orgtandfonline.comnih.govresearchgate.netnih.govnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification, analysis of essential oils mdpi.comresearchgate.netresearchgate.netacgpubs.orgtandfonline.comnih.govresearchgate.netnih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)Separation and purification, analysis of extracts mdpi.comacs.orgfrontiersin.org
Countercurrent Chromatography (CCC)Solid support-free liquid-liquid separation nih.govresearchgate.netnih.gov
Centrifugal Partition Chromatography (CPC)Solid support-free liquid-liquid separation (semi-preparative scale) nih.govresearchgate.netnih.gov
Column Chromatography (CC)Separation using a stationary phase (e.g., silica (B1680970) gel) and mobile phase researchgate.netnih.govmdpi.com
Size-Exclusion Chromatography (SEC)Separation based on molecular size nih.govresearchgate.netnih.gov
Solvent ExtractionInitial extraction from plant material using various solvents frontiersin.orgmdpi.com
HydrodistillationIsolation of essential oils mdpi.comresearchgate.netacgpubs.org
Solvent Assisted Flavor Evaporation (SAFE)Isolation of volatile and semi-volatile compounds nih.govresearchgate.netnih.gov
Solid Phase Extraction (SPE)Purification and enrichment of extracts frontiersin.org
Ultrasound Assisted ExtractionEnhanced extraction efficiency frontiersin.org

Structural Elucidation Methodologies of Isocomene

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods provide crucial data on the molecular structure, including the types and connectivity of atoms, as well as their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules like Isocomene nist.govspectrabase.comkaist.ac.kracs.orgnih.gov. By analyzing the interaction of atomic nuclei with a magnetic field, detailed information about the molecular skeleton and the position of individual atoms can be obtained.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information for structural elucidation spectrabase.com. ¹H NMR spectra reveal the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent hydrogen-bearing carbon atoms. ¹³C NMR spectroscopy, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provides information about the carbon skeleton, including the number of distinct carbon atoms and their types (methyl, methylene, methine, or quaternary) .

Two-Dimensional NMR (e.g., COSY, TOCSY, ROESY, HMQC, HMBC, HETCOR)

Two-dimensional NMR experiments are essential for establishing through-bond and through-space correlations between nuclei, which are critical for assigning signals and confirming connectivity in complex molecules like this compound spectrabase.com.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through typically two or three bonds, revealing direct or vicinal coupling relationships and helping to build spin systems.

TOCSY (Total Correlation Spectroscopy): Reveals all protons within a coupled spin system, even if they are not directly coupled, providing information about larger fragments of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Establish correlations between protons and the carbons to which they are directly attached (one-bond correlations). This helps in assigning proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments identified from COSY or TOCSY experiments and for locating quaternary carbon atoms.

HETCOR (Heteronuclear Correlation): A general term for experiments that show correlations between different types of nuclei, such as ¹H and ¹³C, similar in purpose to HMQC/HSQC and HMBC.

The combination of these 2D NMR techniques allows for the comprehensive assignment of NMR signals and the construction of the molecular structure based on established connectivities and spatial relationships . For example, HMBC correlations were used in the structural elucidation of related sesquiterpenes to connect different parts of the molecule .

Selective Excitation NMR Techniques (e.g., INEPT)

Selective excitation techniques, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), are used to improve the sensitivity of NMR experiments for less sensitive nuclei like ¹³C by transferring polarization from more sensitive nuclei like ¹H spectrabase.com. While not explicitly detailed for this compound in the search results, INEPT and similar pulse sequences are standard tools in NMR spectroscopy for enhancing signals and obtaining better quality spectra, which is indirectly beneficial for the structural elucidation of any organic compound.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features nist.govspectrabase.comkaist.ac.kr. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments, the elemental composition and the presence of specific functional groups or structural motifs can be inferred. The molecular formula of this compound is C₁₅H₂₄, and its molecular weight is approximately 204.35 g/mol wikipedia.orgnih.gov. Mass spectrometry confirms this molecular weight and provides fragmentation data that aids in piecing together the structure.

Hyphenated Techniques (e.g., GC-MS, HPLC-MS)

Hyphenated techniques combine the separation power of chromatography with the analytical capabilities of mass spectrometry spectrabase.com.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is widely used for the analysis of volatile and semi-volatile compounds like sesquiterpenes, including this compound researchgate.nettandfonline.comajol.infoescholarship.orgmdpi.com. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum of each component provides a unique fingerprint that can be compared to spectral libraries for identification or used to elucidate the structure of novel compounds mdpi.com. GC-MS analysis has been used to identify α-isocomene and β-isocomene in various plant extracts researchgate.nettandfonline.comajol.inforesearchgate.net. Retention time data from GC-MS can also be used as a characteristic parameter nist.govajol.inforesearchgate.net. For example, α-isocomene has been reported with a retention time of 6.95 min and β-isocomene with a retention time of 7.15 min in one study researchgate.net. Another study reported this compound with a retention index of around 1396-1418 depending on the column and method nist.govajol.infomdpi.comnih.gov.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): HPLC-MS is suitable for separating and analyzing less volatile or more polar compounds than GC-MS spectrabase.comsouthampton.ac.ukmeasurlabs.comchemyx.com. While GC-MS appears more commonly cited for this compound in the provided results, HPLC-MS is a complementary technique that could be applied, particularly if this compound were part of a more complex mixture containing less volatile components escholarship.orgscispace.com. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase, and the eluting compounds are then analyzed by mass spectrometry measurlabs.comchemyx.com. This technique is valuable for determining the molecular weight and fragmentation patterns of separated components in complex biological or environmental samples measurlabs.com.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting selected ions and analyzing the resulting product ions labmanager.comwikipedia.orgnationalmaglab.org. While general principles of MS/MS for sesquiterpenes (C15H24) have been explored, including the fragmentation of protonated and molecular ions, specific detailed MS/MS data for this compound were not prominently found in the initial search results copernicus.org. However, MS/MS is a standard technique for providing fragmentation patterns that can help piece together the connectivity of atoms within a molecule taylorandfrancis.comnih.gov. The fragmentation of a molecule in MS/MS provides a "fingerprint" of characteristic ions that can be correlated to specific substructures.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique often used for analyzing less volatile or thermally labile compounds, including natural products wikipedia.orggenscript.comtaylorfrancis.comlibretexts.org. In FAB-MS, a high-energy beam of atoms (such as argon or xenon) is directed at the sample, which is typically dissolved in a liquid matrix (like glycerol), causing ionization and sputtering of the analyte molecules wikipedia.orglibretexts.org. This technique primarily generates protonated or deprotonated molecular ions ([M+H]+ or [M-H]-), providing the molecular weight of the compound wikipedia.org. While a general mention of using IR and 1H NMR spectra of a mixture containing this compound was found, specific detailed findings regarding the application of FAB-MS for this compound's structural elucidation were not extensively detailed in the provided search results arizona.edu. FAB-MS would be valuable in confirming the molecular weight of this compound (C15H24, molecular weight ~204.35 g/mol nih.govwikipedia.org).

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of conjugated systems (alternating double and single bonds) and other chromophores within a molecule msu.edusci-hub.selibretexts.org. These systems absorb light in the UV and visible regions of the electromagnetic spectrum msu.edulibretexts.org. For a sesquiterpene like this compound, which contains a double bond within its complex ring system, UV-Vis spectroscopy could provide information about the electronic transitions associated with this unsaturation nih.govwikipedia.org. UV-Vis spectroscopy can also be used to distinguish between stereoisomers if they contain a chromophore and exhibit a Cotton effect wikipedia.org. While the search results did not provide specific UV-Vis data for this compound, the technique is a standard part of a spectroscopic analysis suite for organic compounds to assess the presence and nature of conjugated pi systems taylorandfrancis.comsci-hub.se.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the precise positions of atoms and their connectivity caltech.edunih.gov. Crucially, for chiral molecules like this compound, X-ray crystallography can determine the absolute stereochemistry of the molecule, provided a suitable crystal can be obtained and it contains a heavy atom or anomalous dispersion is utilized caltech.edunih.gov. The structure of this compound was confirmed by X-ray analysis of its corresponding diol derivative wikipedia.orgrsc.org. This indicates that while this compound itself may not have been amenable to direct X-ray crystallographic analysis, a chemically modified form allowed for the determination of the solid-state structure and, importantly, the absolute configuration of the stereocenters wikipedia.orgrsc.org. The original description of this compound's unusual fused cyclopentane (B165970) ring structure by Zalkow et al. in 1977 was based on the X-ray crystal structure of its corresponding diol wikipedia.org.

Computational Aids in Structural Confirmation

Computational chemistry plays an increasingly vital role in structural elucidation, complementing experimental data researchgate.netfrontiersin.org.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly Density Functional Theory (DFT) calculations, are widely used to predict spectroscopic parameters such as NMR chemical shifts (1H and 13C) frontiersin.orgchemistryworld.comescholarship.orgnih.govresearchgate.net. By comparing experimentally obtained NMR spectra with theoretically predicted shifts for proposed structures, researchers can confirm or revise structural assignments researchgate.netfrontiersin.orgchemistryworld.comnih.gov. This is particularly useful for complex molecules or when experimental data is ambiguous frontiersin.orgnih.gov. Computational studies have been used in the context of related triquinane structures to propose and confirm structural assignments by comparing predicted and experimental 13C NMR chemical shifts researchgate.netkaist.ac.kr. While direct studies specifically detailing the computational prediction of NMR shifts for this compound in isolation were not the primary focus of the search results, the application of these methods to similar complex natural products suggests their relevance in confirming this compound's structure and stereochemistry by comparing calculated and experimental NMR data frontiersin.orgescholarship.orgresearchgate.net.

Conformational Analysis for Structural Rationalization

Conformational analysis plays a crucial role in understanding the three-dimensional structure and properties of molecules like this compound mdpi.comsolubilityofthings.comdrugdesign.org. It involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds solubilityofthings.comdrugdesign.org. For polycyclic systems such as this compound, conformational analysis helps to determine the most stable spatial arrangement of the fused rings and substituents mdpi.comsolubilityofthings.com.

The tricyclo[6.3.0.01,5]undec-6-ene framework of this compound presents a complex system for conformational study due to the inherent strain in the fused cyclopentane rings wikipedia.orguoi.gr. While specific detailed conformational analyses of isolated this compound conformers with associated energy data were not extensively found in the immediate search results, the principle of conformational analysis is fundamental to understanding the favored spatial orientation of its atoms and the implications for its reactivity and spectroscopic properties mdpi.comsolubilityofthings.comdrugdesign.org.

Research into the synthesis of this compound and related compounds often involves considering the conformational preferences of intermediates and products to rationalize observed reaction outcomes, including stereoselectivity uoi.grcapes.gov.br. For instance, studies on cascade rearrangements leading to this compound have utilized molecular mechanics calculations (such as MM2) to support proposed mechanisms and understand the thermodynamic control over product formation, which is inherently linked to the relative stabilities of different conformers capes.gov.br.

Computational methods, including molecular mechanics and higher-level quantum mechanical calculations, are powerful tools for exploring the conformational space of complex molecules mdpi.comcapes.gov.brmestrelab.comnih.gov. These methods can predict low-energy conformers and the energy barriers between them, providing insights into the dynamic behavior of the molecule drugdesign.orgmestrelab.com. For this compound, such calculations can help rationalize the preferred puckering of the cyclopentane rings and the orientation of the methyl substituents, contributing to a complete picture of its structure nih.gov.

Furthermore, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide experimental data that can be used in conjunction with conformational analysis to refine structural assignments solubilityofthings.commestrelab.com. Analysis of coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) correlations can provide information about dihedral angles and interatomic distances, which are critical for determining the favored conformation in solution mestrelab.com. While specific NMR data correlating to detailed conformational analysis of this compound itself were not detailed in the search results, these techniques are standard in the structural elucidation of complex natural products solubilityofthings.commestrelab.com.

The conformational preferences of intermediates, such as the humulyl cation which is implicated in the biosynthesis of this compound and other sesquiterpenes, have been explored using quantum mechanical calculations to understand how conformation directs carbocation cascades and ultimately influences the structure of the final product nih.gov. This highlights the importance of conformational analysis not only for the final this compound molecule but also for understanding its formation pathway nih.gov.

Total Synthesis Strategies and Methodologies of Isocomene

Pioneering Total Syntheses of (±)-Isocomene

The initial total syntheses of racemic isocomene (±)-isocomene laid the groundwork for subsequent routes, demonstrating the feasibility of constructing this challenging framework.

Pirrung's Seminal Strategy (1979, 1981)

Michael C. Pirrung's total synthesis of (±)-isocomene, reported in 1979 and detailed further in 1981, is considered a landmark achievement in the field uoi.grthieme-connect.comscispace.comrsc.org. This strategy elegantly constructed the tricyclic core through a sequence involving a key photochemical cycloaddition and subsequent acid-catalyzed rearrangements.

A central element of Pirrung's synthesis was the use of an intramolecular [2+2] photocycloaddition reaction uoi.grrsc.orgCurrent time information in Steuben County, US.researchgate.netresearchgate.net. This reaction involved the irradiation of an enone precursor (e.g., intermediate 5 in Scheme 1 of Ref. uoi.gr) with UV light (350 nm) in hexane (B92381) uoi.gr. The intramolecular [2+2] cycloaddition proceeded in a regio- and stereospecific manner, yielding a strained tricyclo[6.3.0.01,6]undecanone intermediate (e.g., intermediate 4 in Scheme 1 of Ref. uoi.gr) uoi.gr. This single step was crucial as it simultaneously created three contiguous and fully substituted stereocenters and a strained four-membered ring uoi.gr. The strain inherent in the cyclobutane (B1203170) ring formed during the photocycloaddition provided the thermodynamic driving force for subsequent skeletal rearrangements uoi.grresearchgate.net. The photoadduct (intermediate 4) was obtained in a noteworthy 77% yield uoi.gr.

Following the photocycloaddition, Pirrung's synthesis employed acid-catalyzed skeletal rearrangements to transform the strained cyclobutane-containing intermediate into the this compound framework uoi.grrsc.orgCurrent time information in Steuben County, US.researchgate.net. A key rearrangement involved the conversion of a cyclobutyl carbinyl cation intermediate to a bicyclo[3.3.0] framework uoi.gr. This type of rearrangement is related to the Wagner-Meerwein rearrangement, which involves a uoi.grCurrent time information in Steuben County, US.-shift in a carbocation intermediate, typically leading to a more stable carbocation or a more stable system jk-sci.com. In Pirrung's route, treatment of an intermediate (e.g., intermediate 9 in Ref. uoi.gr) with para-toluenesulfonic acid in benzene (B151609) furnished racemic this compound in an excellent 98% yield uoi.gr. This acid-catalyzed step involved the rearrangement of a tertiary cation intermediate (e.g., intermediate 3 in Scheme 1 of Ref. uoi.gr), which was expected to be transient, rearranging to another tertiary cation (e.g., intermediate 2 in Scheme 1 of Ref. uoi.gr) that then underwent an elimination to yield this compound uoi.gr. The facility of the cyclobutyl carbinyl cation rearrangement to the bicyclo[3.3.0] system was a known phenomenon and benefited from the relief of ring strain in the cyclobutane system uoi.gr.

Intramolecular [2+2] Photocycloaddition as a Key Transformation

Other Early Synthetic Routes (e.g., Intramolecular Ene Reaction, α-Oxycyclopropylcarbinol-to-Cyclobutanone Rearrangement)

Beyond Pirrung's work, other early synthetic strategies were developed for the synthesis of (±)-isocomene, employing different key reactions to construct the tricyclic core. One such approach utilized an intramolecular thermal ene reaction as a key step to form a crucial carbon-carbon bond researchgate.netunige.chunige.ch. Another early route involved a crucial α-oxycyclopropylcarbinol-to-cyclobutanone rearrangement as a central theme researchgate.netresearchgate.net. This rearrangement is a type of pinacol-type rearrangement applied to a cyclopropylcarbinol system, leading to ring expansion and the formation of a cyclobutanone (B123998) organic-chemistry.org.

Modern and Formal Synthetic Approaches to this compound

More modern approaches and formal syntheses have continued to explore efficient and stereoselective routes to this compound, often employing tandem reactions and novel annulation methodologies.

Strain-Release Chemistry in Photogenerated Intermediates

Strain-release chemistry involving photogenerated intermediates has proven to be a powerful strategy in the synthesis of complex polycyclic structures like this compound. This approach capitalizes on the inherent strain energy stored within small rings formed photochemically, using this energy as a driving force for subsequent rearrangements or ring expansions. researchgate.netresearchgate.net

One notable synthesis of this compound utilizes an intramolecular [2+2] photocycloaddition reaction as a key step to generate a strained cyclobutane intermediate fused to a cyclopentene (B43876) ring. researchgate.netuoi.gr This photocycloaddition, typically induced by UV light, creates a complex fused-ring skeleton that would be challenging to access through other methods. researchgate.net The subsequent step involves a rearrangement of this strained photoproduct, often a cyclobutyl carbinyl cation rearrangement, which leads to the formation of a new five-membered ring, characteristic of the triquinane system, while simultaneously releasing the ring strain. researchgate.netuoi.gr This rearrangement is thermodynamically favorable due to the relief of strain in the four-membered ring. uoi.gr

In the synthesis reported by Pirrung, a photocycloaddition of an enone-olefin precursor (e.g., enone 5) under irradiation with 350 nm light yields a tricyclo[6.3.0.0¹,⁶]undecanone framework (e.g., intermediate 4) with high regio- and stereospecificity. uoi.gr This intermediate contains the strained cyclobutane ring. Subsequent treatment with acid, such as para-toluenesulfonic acid, induces the skeletal rearrangement, furnishing racemic this compound in high yield. uoi.gr

Data for a representative photocycloaddition step:

ReactantProduct (Intermediate)ConditionsYield (%)Reference
Enone 5Intermediate 4Irradiation (350 nm), hexane77 uoi.gr

Chelation-Controlled Regioselective Epoxide-Carbonyl Rearrangements

Chelation-controlled regioselective epoxide-carbonyl rearrangements represent another effective strategy for constructing cyclic systems found in natural products like this compound. This method relies on the coordination of a metal Lewis acid to both an epoxide and a carbonyl group, directing the rearrangement to occur with specific regiochemistry. rsc.orgrsc.orgresearchgate.net

A total synthesis of (±)-isocomene and (±)-β-isocomene has been achieved using a chelation-controlled regioselective epoxide-carbonyl rearrangement as a key step. rsc.orgrsc.org This strategy involves a ring enlargement process, where the coordinated Lewis acid facilitates the opening of the epoxide ring and subsequent migration of a carbon atom to the carbonyl carbon, resulting in the formation of a larger ring. The chelation controls which carbon of the epoxide migrates and the destination on the carbonyl, ensuring the desired ring connectivity and size for the triquinane core. researchgate.net

While specific details on the substrates and yields for the epoxide-carbonyl rearrangement in the context of this compound synthesis from the provided snippets are limited, the methodology is highlighted as a key step in achieving the stereocontrolled synthesis of both this compound and its isomer, β-isocomene. rsc.orgrsc.orglookchem.com

Cascade Nazarov Cyclization and Cycloexpansion Reactions for Polyquinane Frameworks

Cascade reactions, where a series of transformations occur sequentially without isolation of intermediates, offer efficient routes to complex molecular architectures. The combination of Nazarov cyclization and subsequent cycloexpansion reactions has been explored for the synthesis of polyquinane frameworks, including those relevant to this compound. researchgate.netnih.gov

The Nazarov cyclization is a well-established reaction for the formation of five-membered rings from divinyl ketones under acidic conditions. organic-chemistry.org In the context of constructing polyquinanes, this cyclization can be integrated into a cascade sequence where the initial cyclopentenone product undergoes further ring expansion. researchgate.netnih.gov

A developed methodology involves a cascade Nazarov cyclization/dicycloexpansions reaction for the synthesis of angularly fused tricyclic skeletons. researchgate.netnih.gov While this specific methodology is described in the context of synthesizing other complex structures like nominal madreporanone, the principle of using a Nazarov cyclization to form a five-membered ring followed by strain-release-driven cycloexpansion is applicable to constructing polyquinane systems. researchgate.netnih.gov The prioritized expansion of a strained ring plays a critical role in these transformations, guided by the release of ring strain and the nature of substituents. researchgate.netnih.gov These cascade reactions can feature high yields and excellent regioselectivities. researchgate.netnih.gov

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is particularly important for natural products with specific biological activities. wikipedia.org Achieving enantiocontrol in the synthesis of this compound, with its multiple chiral centers, requires strategies that induce asymmetry during key bond-forming steps. wikipedia.org

Asymmetric Inductions in Key Steps

Asymmetric induction involves the influence of a chiral element to favor the formation of one stereoisomer over another during a chemical reaction. wikipedia.orgmsu.edu In the context of this compound synthesis, asymmetric induction can be achieved through various means, such as using chiral catalysts, reagents, or auxiliaries, or by incorporating chiral features within the substrate itself. wikipedia.orgmsu.edu

For the synthesis of this compound, asymmetric induction in key cyclization or rearrangement steps would be crucial for controlling the stereochemistry of the newly formed chiral centers. While the provided information highlights the importance of asymmetric induction in enantioselective synthesis wikipedia.orgmsu.eduresearchgate.net, specific details on the application of asymmetric induction techniques directly to the synthesis of this compound within the search results are limited. However, the general principles of asymmetric induction, such as employing chiral ligands with metal catalysts or utilizing chiral reagents to create diastereomeric transition states, would be relevant approaches for achieving enantiocontrol in this compound synthesis. wikipedia.orgmsu.edu

Chiral Pool and Auxiliary-Based Approaches

The chiral pool approach utilizes readily available enantiomerically pure natural products or their derivatives as starting materials, leveraging their existing chirality to control the stereochemistry of the target molecule. wikipedia.orgresearchgate.netnih.govslideshare.net Chiral auxiliaries are chiral compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.govyork.ac.uk After the key stereoselective step, the auxiliary is removed, leaving the product in enantiomerically enriched form. wikipedia.orgyork.ac.uk

Both chiral pool and chiral auxiliary-based approaches have been historically significant in asymmetric synthesis before the widespread development of asymmetric catalysis. york.ac.uk While the provided snippets mention these approaches in the general context of enantioselective synthesis wikipedia.orgresearchgate.netnih.govslideshare.netyork.ac.uk, their specific application in the enantioselective synthesis of this compound is not explicitly detailed within the search results. However, a chiral pool strategy might involve starting with a commercially available chiral precursor that already possesses some of the required stereocenters or can be readily transformed into an intermediate with controlled absolute configuration. nih.govslideshare.net Chiral auxiliaries could be employed by attaching them to a synthetic intermediate, performing a diastereoselective reaction to set new stereocenters, and then cleaving the auxiliary. wikipedia.orgyork.ac.uk

Biosynthesis and Biogenetic Hypotheses of Isocomene

General Sesquiterpenoid Biosynthesis Pathways

Sesquiterpenoids are a large class of C15 isoprenoids derived from FPP. mdpi.comscielo.br Their structural diversity arises from the complex cyclization and rearrangement reactions of this precursor, catalyzed by sesquiterpene synthases. mdpi.comnih.gov

Mevalonate (MVA) Pathway in Isocomene Biosynthesis

The MVA pathway is a primary route for the biosynthesis of sesquiterpenes in many organisms, including plants and eukaryotes. scielo.brnih.govresearchgate.net This cytosolic pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). scielo.br These C5 units are then sequentially condensed by prenyltransferases to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15). mdpi.comresearchgate.netnih.gov FPP serves as the direct precursor for this compound biosynthesis, undergoing cyclization catalyzed by a specific sesquiterpene synthase, α-isocomene synthase (MrTPS2). core.ac.ukwikipedia.org

Research has demonstrated the efficiency of the heterologous MVA pathway in Escherichia coli for increasing FPP supply and thus enhancing sesquiterpene production, including α-isocomene. core.ac.uknih.gov Studies have shown that optimizing the expression of MVA pathway genes and the α-isocomene synthase can lead to improved titers of the compound. core.ac.uk

Data Table: α-Isocomene Production in Engineered E. coli Strains

StrainPathway UsedPromoter for MrTPS2α-Isocomene Titer (mg/L)Reference
CL1613MVAPtrc41.8 core.ac.uk
CL1617MVAPT750.2 core.ac.uk

Methylerythritol Phosphate (MEP) Pathway Considerations

While the MVA pathway is the main source of FPP for sesquiterpene biosynthesis in the cytoplasm of eukaryotic cells, the MEP pathway operates in plastids and is typically associated with the production of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). mdpi.comnih.govresearchgate.net However, there can be metabolic crosstalk between the MVA and MEP pathways, and in some organisms, the MEP pathway can contribute to the supply of IPP and DMAPP that are ultimately used for sesquiterpene synthesis. mdpi.comfrontiersin.org Escherichia coli, for instance, possesses an endogenous MEP pathway that produces FPP, although typically at lower levels compared to engineered heterologous MVA pathways for high-titer sesquiterpene production. core.ac.uknih.gov Studies on α-isocomene production in E. coli have utilized both the endogenous MEP pathway and heterologous MVA pathways to supply FPP. core.ac.uk

Proposed Biogenetic Routes to the this compound Skeleton

The formation of the intricate tricyclic this compound skeleton from linear FPP involves complex enzymatic cyclization and rearrangement steps. acs.orgnih.gov

Carbocationic Rearrangement Cascades in Terpene Formation

Carbocationic intermediates play a crucial role in the cyclization and rearrangement cascades that lead to the diverse structures of terpenes. acs.orgresearchgate.net In the biosynthesis of this compound and related triquinane sesquiterpenes, the cyclization of FPP is initiated by a terpene synthase, generating a carbocationic intermediate. acs.orgnih.gov Subsequent rearrangements of this carbocation, including hydride and alkyl shifts, lead to the formation of the characteristic fused cyclopentane (B165970) rings of the this compound skeleton. acs.orgaskfilo.comacs.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the potential carbocationic cascades involved in the formation of complex terpene structures, including those related to the brasilane and this compound types. acs.org These studies propose multistep carbocation cascades involving intermediates like cyclopropylcarbinyl cations, which are in equilibrium with homoallyl cations. acs.org These rearrangements are directed, in part, by the conformation of initial carbocationic intermediates, such as the humulyl cation, which is a plausible intermediate in the formation of this compound and other tricyclic sesquiterpenes from FPP. acs.org

The total synthesis of this compound has also provided insights into potential biogenetic rearrangement pathways, utilizing acid-catalyzed rearrangements of bicyclic precursors to construct the tricyclic core. uoi.gryoutube.com For example, a key step in some synthetic routes involves the acid-catalyzed ring expansion of a four-membered ring to a five-membered ring via a carbocationic intermediate, followed by further rearrangements and elimination to yield this compound. uoi.gryoutube.com

Isomerization Pathways of Related Precursors

Isomerization reactions can also play a role in the biogenesis of this compound or related compounds. For instance, studies on the synthesis of this compound have explored the acid-catalyzed isomerization of a related sesquiterpene, β-isocomene, to furnish this compound. nih.govthieme-connect.com This suggests that isomerization could be a late-stage step in the biosynthetic pathway in some organisms, converting a precursor with a similar skeleton but a different double bond position into the final this compound structure. nih.govthieme-connect.com

Relationship to Other Triquinane and Silphinane Families

This compound belongs to the triquinane family of sesquiterpenes, characterized by a tricyclic skeleton with three fused five-membered rings. vdoc.pubnih.govresearchgate.net Other members of this family include pentalenene, hirsutene (B1244429), and modhephene. nih.govthieme-connect.de Biogenetic hypotheses suggest that these triquinane structures arise from common acyclic or monocyclic precursors through distinct cyclization and rearrangement pathways catalyzed by specific terpene synthases. acs.orgnih.gov

Furthermore, this compound has been linked biogenetically to the silphinane family of cyclopentanoid sesquiterpenes. acs.orgfigshare.comillinois.edu Experimental evidence from solvolysis studies of silphinane derivatives has provided chemical precedent for a biogenetic link between silphinanes, terrecyclanes (such as quadrone), this compound, and modhephene. acs.orgfigshare.com These studies suggest that this compound and modhephene may arise from a minor competing pathway involving a hydride shift in a silphin-7-yl ion, which then undergoes methyl and cyclopentane ring rearrangements. acs.orgfigshare.com The observed rearrangements of silphinyl mesylates support a biogenetic relationship connecting these different sesquiterpene families. acs.orgfigshare.com Presilphiperfolanol has also been identified as a potential branch point marker in the biogenesis of triquinane sesquiterpenes, further highlighting the interconnectedness of these biosynthetic pathways. nih.govresearchgate.net

Data Table: Relationship of this compound to Other Sesquiterpene Families

Sesquiterpene FamilyKey Structural FeaturesRelationship to this compoundReferences
TriquinaneTricyclic, three fused five-membered ringsThis compound is a member of this family. vdoc.pubnih.govresearchgate.net
SilphinaneCyclopentanoid sesquiterpenesBiogenetic link suggested through carbocationic rearrangements of common precursors. acs.orgfigshare.comillinois.edu
TerrecyclaneTricyclicBiogenetic link suggested through carbocationic rearrangements, possibly via silphinanes. acs.orgfigshare.com
PresilphiperfolaneTricyclicPresilphiperfolanol is a potential branch point in triquinane biogenesis. nih.govresearchgate.net

Enzymatic Studies of this compound Synthase Activity

The enzyme responsible for the formation of alpha-isocomene has been identified and characterized as alpha-isocomene synthase, also known as MrTPS2. This enzyme is classified under the EC number 4.2.3.136. Alpha-isocomene synthase has been isolated from the roots of the plant Matricaria chamomilla var. recutita, commonly known as chamomile.

The primary enzymatic reaction catalyzed by MrTPS2 is the cyclization of (2E,6E)-farnesyl diphosphate to produce (–)-alpha-isocomene and diphosphate.

Enzymatic studies have shown that MrTPS2 is a multiproduct enzyme, meaning it can produce more than one compound from its substrate, FPP. While (-)-alpha-isocomene is the major product, MrTPS2 also produces detectable amounts of other tricyclic sesquiterpenes, including beta-isocomene, silphinene, and modeph-2-ene. This multi-product nature is common among terpene synthases and contributes to the complexity of plant volatile profiles.

Researchers have expressed MrTPS2 in Escherichia coli for functional characterization. In vitro enzyme assays using protein extracts from transformed E. coli and FPP as the substrate, in the presence of Mg2+, confirmed the enzymatic activity and the range of products formed. These studies are crucial for understanding the catalytic mechanism of MrTPS2 and the biogenetic pathway leading to this compound and related compounds.

Here is a summary of the enzyme and its activity:

Enzyme NameSource OrganismSubstrateMajor ProductOther ProductsEC Number
alpha-Isocomene Synthase (MrTPS2)Matricaria chamomilla var. recutitaFarnesyl Diphosphate (FPP)(-)-alpha-Isocomene(-)-beta-Isocomene, Silphinene, Modeph-2-ene4.2.3.136

This table summarizes key findings from enzymatic studies on MrTPS2, highlighting its role in this compound biosynthesis and its characteristic as a multiproduct terpene synthase.

Reaction Mechanisms and Mechanistic Investigations of Isocomene Transformations

Photochemical Reaction Mechanisms

Photochemical reactions, initiated by the absorption of light, play a crucial role in generating the strained molecular frameworks that can then undergo further rearrangement to form the isocomene skeleton.

Detailed Mechanisms of Intramolecular [2+2] Cycloaddition

Intramolecular [2+2] photocycloaddition is a powerful method for constructing cyclobutane (B1203170) rings, which can serve as key intermediates in the synthesis of complex molecules like this compound. In the context of this compound synthesis, a notable approach involves the intramolecular [2+2] cycloaddition of an enone-olefin precursor nih.govnih.gov. This reaction typically proceeds via a stepwise mechanism involving a triplet excited state of the enone and the ground state alkene, forming a 1,4-biradical intermediate. Intersystem crossing of this triplet biradical to a singlet state allows for bond formation and cyclization to the cyclobutane product.

Photoinduced Rearrangements and Their Stereoselectivity

Beyond cycloadditions, photoexcitation can also induce various rearrangements. Although not explicitly detailed for this compound itself in the provided results, related photoinduced transformations like the di-π-methane rearrangement are known to occur via triplet excited states and involve biradical intermediates. Such rearrangements can lead to skeletal changes and are often photosensitized.

The stereoselectivity in photochemical reactions, including intramolecular [2+2] cycloadditions, is influenced by the reaction mechanism, particularly the nature and lifetime of intermediate species like biradicals. In the synthesis of this compound via intramolecular [2+2] cycloaddition, the stereospecific formation of the key tricyclic intermediate demonstrates a high degree of stereocontrol in this photochemical step nih.gov. The diastereoselectivity in related photochemical reactions has been linked to the lifetimes of generated triplet 1,4-biradicals and the subsequent spin inversion processes.

Carbocationic Rearrangement Mechanisms

Carbocationic rearrangements are fundamental processes in organic chemistry that involve the migration of a group (hydride, alkyl, or aryl) to an adjacent carbocation center, typically resulting in a more stable carbocation. These rearrangements are crucial for accessing the complex fused ring system of this compound from less complex precursors nih.gov.

Elucidation of Wagner-Meerwein Rearrangement Pathways

Wagner-Meerwein rearrangements are a well-known class of 1,2-carbocationic shifts frequently encountered in the chemistry of terpenes and polycyclic systems. These rearrangements involve the migration of a group with its bonding electrons to an adjacent carbon bearing a positive charge, leading to the formation of a new carbocation. The driving force is often the formation of a more stable carbocation (e.g., from secondary to tertiary) or the relief of ring strain.

In the context of this compound and related sesquiterpenes like modhephene and terrecyclene, Wagner-Meerwein rearrangements are implicated in their biosynthesis and synthetic routes. These rearrangements can involve complex cascades of 1,2-shifts, including hydride and alkyl migrations, to transform one carbocyclic skeleton into another. For instance, the isomerization of an alkene precursor to this compound by treatment with para-toluenesulfonic acid (TsOH) is proposed to occur via protonation to form a carbocation, followed by a 1,2-bond shift from a strained four-membered ring to yield a more stable alkene isomer, which is this compound. This process highlights how strain relaxation can drive carbocationic rearrangements towards the desired skeletal framework nih.gov.

Mechanism of Cyclobutyl Carbinyl Cation Rearrangements

Cyclobutyl carbinyl cations are known to undergo facile rearrangement, primarily ring expansion, to form more stable carbocations. This rearrangement involves the migration of a C-C bond of the cyclobutane ring to the carbinyl carbon bearing the positive charge, resulting in the formation of a five-membered ring and a new carbocation center. This ring expansion is thermodynamically favorable due to the relief of the inherent ring strain in the four-membered ring nih.gov.

In the synthesis of this compound, intermediates containing a cyclobutane ring adjacent to a potential carbocation center are strategically utilized nih.gov. The anticipated rearrangement of an intermediate tertiary cation with a bicyclo[4.2.0] framework to an isomeric tertiary cation with a bicyclo[3.3.0] system is a key step, driven by the known facility of cyclobutyl carbinyl cation rearrangements to form the thermodynamically favored bicyclo[3.3.0] framework nih.gov. This skeletal rearrangement is essential for establishing the fused cyclopentane (B165970) ring system characteristic of this compound nih.gov.

Cargill Rearrangement Mechanism

The Cargill rearrangement is an acid-catalyzed rearrangement of β,γ-unsaturated ketones, often involving a cyclobutane ring, that leads to the formation of bridged or fused ring systems. This rearrangement has been effectively employed in the synthesis of polyquinane natural products, including this compound and modhephene.

In the synthesis of (±)-isocomene, a tricyclo[6.3.0.0¹,⁶]undecanone intermediate, obtained from the intramolecular [2+2] photocycloaddition, undergoes a Cargill rearrangement. This rearrangement of the cycloadduct affords bicyclo[3.3.0]octane and bicyclo[3.2.1]octane products. Mechanistic studies on Cargill rearrangements suggest that both stepwise and concerted pathways are possible, influenced by factors such as the substrate's ring size and the reaction conditions (e.g., the presence or absence of a nucleophile). Density Functional Theory (DFT) calculations have provided insights into the potential energy surfaces and intermediates involved, including the possible involvement of epoxonium ions in certain cases. The strategic application of the Cargill rearrangement allows for the transformation of a strained cyclobutane-containing intermediate into the desired carbon skeleton of this compound.

Theoretical Studies and Advanced Computational Chemistry in Isocomene Research

Quantum Chemical Investigations

Quantum chemical methods are employed to understand the electronic nature of Isocomene and the intermediates involved in its synthesis and reactions. These calculations provide detailed information about energy levels, charge distribution, and reactivity.

Electronic Structure Calculations for this compound and Its Intermediates

Electronic structure calculations, often based on solving the Schrödinger equation, are fundamental to understanding the behavior of molecules at an atomic level. ornl.govfortunejournals.com While exact solutions are computationally expensive for larger systems, various approximations, such as Density Functional Theory (DFT) and Hartree-Fock methods, make these calculations tractable. fortunejournals.comamazon.com These methods have been applied to study intermediates in organic synthesis, providing insights into reaction mechanisms and the nature of transient species like carbenes and diradicals. nih.govrsc.org For example, computational studies have investigated the electronic structure and formation mechanisms of reactive intermediates in various chemical transformations. nih.govcjsc.ac.cn

Theoretical Analysis of Chemical Bonding

Theoretical analysis of chemical bonding provides a deeper understanding of the forces that hold atoms together in a molecule and influence its properties. ncert.nic.inmpg.de Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize bond types, electron delocalization, and non-covalent interactions. mpg.demdpi.com These analyses can reveal subtle electronic effects that are crucial for understanding molecular stability and reactivity. Studies on various chemical systems utilize these methods to analyze bonding situations and intermolecular interactions. mpg.degla.ac.ukresearchgate.net

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are powerful techniques for exploring the dynamic behavior of molecules and mapping their conformational landscapes. chemrxiv.orgnih.gov These simulations track the movement of atoms over time, providing information about how a molecule's structure changes and the various low-energy conformations it can adopt. mpg.debiorxiv.org Understanding the conformational preferences of this compound and related structures is important for understanding their reactivity and interactions. MD simulations are widely used to study the conformational dynamics of various molecular systems, including proteins, and methods are being developed to accelerate the sampling of complex conformational spaces. chemrxiv.orgnih.govbiorxiv.orgmdpi.com

Development of Predictive Models for Chemical Reactivity

Computational methods contribute to the development of predictive models for chemical reactivity. By analyzing electronic structure, reaction pathways, and energy barriers, researchers can build models that anticipate the outcome of chemical reactions. rsc.orgnih.gov These models can help in designing synthetic strategies and optimizing reaction conditions. rsc.orgnih.gov While traditional approaches relied on chemical intuition, modern methods incorporate quantum chemistry and machine learning to create more sophisticated predictive tools. rsc.orgnih.govtilbylab.com The development of such models is crucial for navigating the vast chemical space and accelerating the discovery of new reactions and molecules. rsc.orgtilbylab.com

Computational Design of Novel Synthetic Routes to this compound Analogues

Computational chemistry plays an increasing role in the design of synthetic routes, including those for complex natural products like this compound and its analogues. frontiersin.org Retrosynthetic analysis, a strategy for planning synthesis by working backward from the target molecule, can be aided by computational tools that suggest possible precursor molecules and reactions. frontiersin.org Computational methods can evaluate the feasibility and efficiency of potential synthetic steps, considering factors such as reaction mechanisms, energetics, and selectivity. frontiersin.org While still an evolving field, the combination of computational analysis and synthetic expertise holds promise for the efficient design of novel pathways to target molecules. frontiersin.org Computational studies have been applied to investigate and propose synthetic strategies for various complex structures. nih.govuni-muenchen.deresearchgate.net

Q & A

Q. What spectroscopic techniques are optimal for resolving structural ambiguities in Isocomene and its isomers?

To address structural uncertainties, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D 1^1H/13^13C and 2D COSY, HSQC, HMBC) with high-resolution mass spectrometry (HR-MS). Compare experimental spectral data with computational predictions (DFT-based chemical shift calculations) and literature benchmarks for analogous sesquiterpenes. Ensure purity via HPLC-UV/RI analysis before characterization .

Q. How can retrosynthetic analysis guide the laboratory-scale synthesis of this compound?

Apply retrosynthetic fragmentation to identify key intermediates, such as bicyclic precursors. Prioritize stereoselective methods (e.g., cyclization via acid catalysis or enzyme-mediated pathways) to replicate this compound’s fused ring system. Validate each synthetic step using thin-layer chromatography (TLC) and GC-MS, and optimize yields via Design of Experiments (DoE) to assess variables like temperature and catalyst loading .

Q. What criteria define the reproducibility of this compound’s isolation protocols from natural sources?

Standardize extraction parameters (solvent polarity, temperature, duration) and validate reproducibility across multiple biological replicates. Use LC-MS to quantify this compound yield and purity. Include negative controls (e.g., solvent-only extracts) to rule out contamination. Document variability using coefficient of variation (CV) metrics .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioactivity be reconciled through meta-analytical approaches?

Conduct a systematic review using PRISMA guidelines to aggregate data from in vitro and in vivo studies. Apply statistical tools (e.g., random-effects models) to account for heterogeneity in experimental designs (e.g., dose ranges, cell lines). Cross-validate findings with dose-response assays under standardized conditions (e.g., ISO 10993 for cytotoxicity) .

Q. What experimental frameworks are robust for elucidating this compound’s metabolic stability in mammalian systems?

Use 14^{14}C-labeled this compound in hepatocyte incubation studies paired with LC-MS/MS to track metabolite formation. Compare intrinsic clearance rates across species (human, rat, mouse) to predict pharmacokinetics. Integrate molecular docking simulations to identify cytochrome P450 binding sites, followed by site-directed mutagenesis to validate enzymatic interactions .

Q. How can computational modeling resolve discrepancies in this compound’s proposed biosynthetic pathways?

Employ genome mining of putative host organisms (e.g., Artemisia spp.) to identify terpene synthase candidates. Validate enzyme functionality via heterologous expression in E. coli or yeast. Use kinetic isotope effect (KIE) studies and quantum mechanical/molecular mechanical (QM/MM) simulations to map catalytic mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound’s enantiomeric purity during synthesis?

Implement chiral stationary phase HPLC for real-time enantiomeric excess (ee) monitoring. Optimize asymmetric catalysis conditions (e.g., chiral ligands in transition-metal complexes) using response surface methodology (RSM). Cross-correlate results with vibrational circular dichroism (VCD) to confirm absolute configuration .

Methodological Considerations

  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in bioactivity studies, emphasizing consistency, temporality, and biological plausibility .
  • Experimental Design : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data and synthetic protocols in public repositories (e.g., Zenodo, ChEMBL) .
  • Literature Review : Use PICOT framework (Population, Intervention, Comparator, Outcome, Time) to structure queries in databases like SciFinder and Reaxys, filtering for peer-reviewed studies post-2010 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.